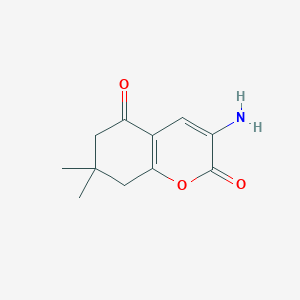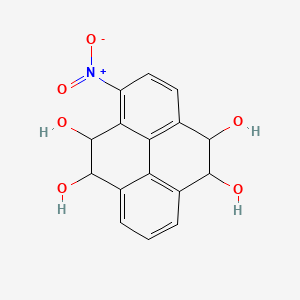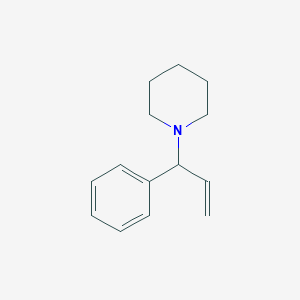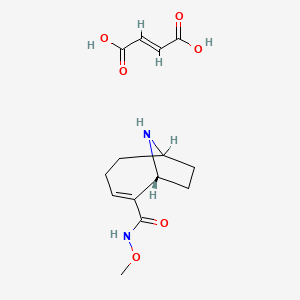
3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene is an organic compound characterized by its unique structure, which includes four ethoxy groups and two methyl groups attached to a cyclohexa-1,4-diene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene typically involves the reaction of 1,5-dimethylcyclohexa-1,4-diene with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Ethyl alcohol acts as both the reactant and the solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is also common to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new ethers or other substituted derivatives.
科学的研究の応用
3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. The compound’s ethoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The cyclohexa-1,4-diene ring provides a stable framework that can undergo various transformations, making it a versatile intermediate in chemical reactions.
類似化合物との比較
Similar Compounds
1,5-Dimethylcyclohexa-1,4-diene: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.
3,3,6,6-Tetramethylcyclohexa-1,4-diene: Similar structure but with methyl groups instead of ethoxy groups, leading to different reactivity and applications.
1,3-Dimethylcyclohexa-1,4-diene: Different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene is unique due to the presence of four ethoxy groups, which enhance its solubility and reactivity in various chemical reactions. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
114390-17-9 |
|---|---|
分子式 |
C16H28O4 |
分子量 |
284.39 g/mol |
IUPAC名 |
3,3,6,6-tetraethoxy-1,5-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C16H28O4/c1-7-17-15(18-8-2)11-13(5)16(19-9-3,20-10-4)14(6)12-15/h11-12H,7-10H2,1-6H3 |
InChIキー |
IDIFBYMFVHYWAE-UHFFFAOYSA-N |
正規SMILES |
CCOC1(C=C(C(C(=C1)C)(OCC)OCC)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)
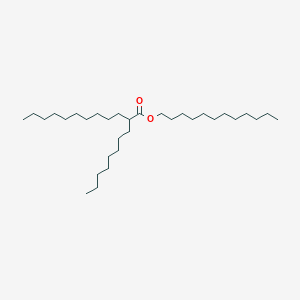
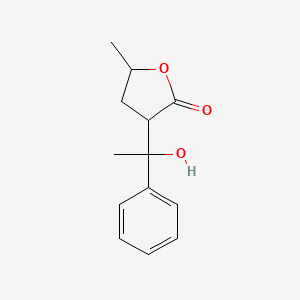


![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
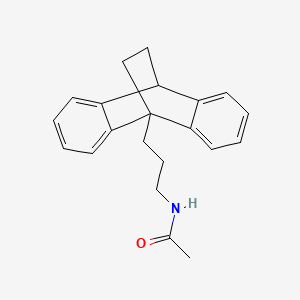
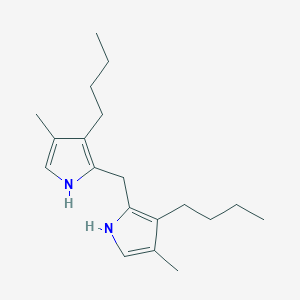
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
